molecular formula C10H4BrClN2 B1290487 6-Bromo-4-chloroquinoline-3-carbonitrile CAS No. 364793-54-4

6-Bromo-4-chloroquinoline-3-carbonitrile

Cat. No. B1290487
CAS RN: 364793-54-4
M. Wt: 267.51 g/mol
InChI Key: OCILRHPBZATKKG-UHFFFAOYSA-N
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Description

6-Bromo-4-chloroquinoline-3-carbonitrile (BCQC) is a nitrogen-containing heterocyclic compound with a broad range of applications in the field of medicinal chemistry. BCQC is a versatile scaffold molecule that can be used as a starting material for the synthesis of a variety of bioactive compounds. It is also used as a building block in the synthesis of pharmaceuticals and agrochemicals. BCQC has been studied extensively over the years in order to understand its various properties and applications.

Scientific Research Applications

Synthesis and Reactions

6-Bromo-4-chloroquinoline-3-carbonitrile derivatives are synthesized and utilized in various chemical reactions, contributing significantly to the production of biologically active compounds. These reactions are categorized based on the specific substituents, such as chloro and cyano groups, and their positions on the quinoline ring. This versatility in reactions makes these compounds valuable in the field of organic chemistry and drug development (Mekheimer et al., 2019).

Optoelectronic and Nonlinear Properties

The optoelectronic, nonlinear, and charge transport properties of chloroquinoline-3-carbonitrile derivatives, including those related to this compound, have been extensively studied. These compounds exhibit significant potential for use in multifunctional materials, thanks to their structural and electronic properties. This makes them promising candidates for applications in optoelectronics and materials science (Irfan et al., 2020).

Antitumor Activities

Certain derivatives of chloroquinoline-3-carbonitrile, including those similar to this compound, have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results in inhibiting the growth of various cancer cells, indicating their potential role in the development of new anticancer therapies (El-Agrody et al., 2012).

Chemical Transformations under Nucleophilic Conditions

The reactivity of chloroquinoline-3-carbonitrile derivatives under nucleophilic conditions has been explored, leading to the formation of various heterocyclic systems. This chemical versatility is essential in synthesizing new compounds with potential biological and pharmacological activities (Ibrahim & El-Gohary, 2016).

Synthesis of Novel Quinoline Derivatives

This compound serves as an important intermediate in the synthesis of novel quinoline derivatives. These derivatives have applications in the development of inhibitors, including PI3K/mTOR inhibitors, which are crucial in cancer treatment and other therapeutic areas (Lei et al., 2015).

Photochemical Reactions

Chloroquinoline-3-carbonitrile derivatives are involved in photochemical reactions, leading to the synthesis of compounds like 6-alkoxy-2-cyanoquinolines. These reactions demonstrate the potential of these compounds in photochemistry and synthetic organic chemistry (Kaneko et al., 1974).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 . The precautionary statements include P264 - P280 - P301 + P310 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

6-bromo-4-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClN2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCILRHPBZATKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634135
Record name 6-Bromo-4-chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

364793-54-4
Record name 6-Bromo-4-chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloro-quinoline-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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